2,4,5-Trifluoroaniline
CAS No.: 367-34-0
Cat. No.: VC2122829
Molecular Formula: C6H4F3N
Molecular Weight: 147.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 367-34-0 |
---|---|
Molecular Formula | C6H4F3N |
Molecular Weight | 147.1 g/mol |
IUPAC Name | 2,4,5-trifluoroaniline |
Standard InChI | InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Standard InChI Key | QMYVWJVVVMIBMM-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)F)F)N |
Canonical SMILES | C1=C(C(=CC(=C1F)F)F)N |
Introduction
Chemical Identity and Properties
Chemical Identifiers
The unambiguous identification of 2,4,5-Trifluoroaniline is facilitated through various chemical identifiers used in scientific, regulatory, and commercial contexts. Table 1 presents the key identifiers associated with this compound.
Table 1: Chemical Identifiers of 2,4,5-Trifluoroaniline
Identifier Type | Value |
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Chemical Name | 2,4,5-Trifluoroaniline |
Common Synonyms | Benzenamine, 2,4,5-trifluoro- |
CAS Registry Number | 367-34-0 |
Molecular Formula | C6H4F3N |
Molecular Weight | 147.10 g/mol |
IUPAC Standard InChIKey | QMYVWJVVVMIBMM-UHFFFAOYSA-N |
European Community (EC) Number | 206-692-2 |
MDL Number | MFCD00007649 |
UN Number | 2811 |
Beilstein Reference | 2085734 |
Property | Value |
---|---|
Physical State at Room Temperature | Solid (inferred from melting point) |
Melting Point | 59-63°C |
Boiling Point | 170°C (at 1013 hPa) |
Molecular Weight | 147.0979 g/mol |
Recommended Storage Temperature | Ambient |
ADR Classification | 6.1, III (toxic substances) |
The physical state is inferred from the melting point range, suggesting that 2,4,5-Trifluoroaniline exists as a solid at standard room temperature and pressure conditions .
Structural Characteristics
2,4,5-Trifluoroaniline features a specific substitution pattern of fluorine atoms on the benzene ring of the aniline structure. The molecular structure consists of:
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A benzene ring as the core structure
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An amino group (-NH2) attached at position 1
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Fluorine atoms at positions 2, 4, and 5
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Hydrogen atoms at positions 3 and 6
The presence of three electronegative fluorine atoms significantly affects the electronic distribution within the molecule, influencing its chemical reactivity, acid-base properties, and intermolecular interactions. The specific arrangement of these fluorine atoms creates a unique electronic environment that distinguishes 2,4,5-Trifluoroaniline from other fluorinated aniline derivatives and contributes to its characteristic chemical behavior .
Applications and Uses
Synthetic Intermediate
As a fluorinated aromatic amine, 2,4,5-Trifluoroaniline can function as a valuable building block in organic synthesis for the preparation of:
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Pharmaceutical compounds, where fluorine incorporation can enhance metabolic stability, bioavailability, and receptor binding
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Agrochemical products, including herbicides, fungicides, and insecticides
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Specialty dyes and pigments that require specific electronic properties
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Advanced materials with tailored properties for electronic or optical applications
The amino group provides a versatile synthetic handle for further functionalization through various reactions including:
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Diazotization and subsequent transformations
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Acylation and alkylation
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Reductive amination
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Coupling reactions for the formation of complex structures
Research Applications
In addition to its role as a synthetic intermediate, 2,4,5-Trifluoroaniline may serve as:
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A research chemical for studying structure-activity relationships
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An analytical reference standard for quality control and identification purposes
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A model compound for investigating the effects of fluorine substitution on aromatic systems
The specific positioning of the fluorine atoms (2,4,5-pattern) creates a unique electronic environment that may be advantageous for certain applications requiring specific reactivity patterns or molecular properties.
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